S-Benzyl-L-cysteinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

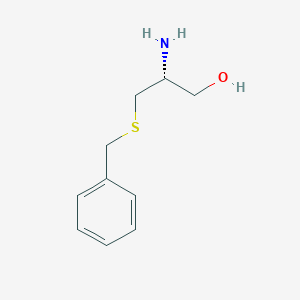

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-benzylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOITUNWAPLMBM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516548 | |

| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-43-6 | |

| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to S-Benzyl-L-cysteinol: A Chiral Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Chiral Synthon

S-Benzyl-L-cysteinol, a chiral amino alcohol, has garnered significant attention in the fields of medicinal chemistry and organic synthesis. As a derivative of the naturally occurring amino acid L-cysteine, it provides a readily available and optically pure scaffold for the construction of complex molecular architectures.[1][2] The presence of a primary alcohol, a primary amine, and a protected thiol functionality within a single stereodefined molecule makes this compound a highly versatile building block for the synthesis of a diverse range of biologically active compounds and chiral ligands.[3][4] This guide will provide a comprehensive overview of its chemical properties, structure, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

Part 1: Core Chemical and Structural Properties

This compound is a stable, crystalline solid at room temperature. The benzyl group serves as a robust protecting group for the thiol, preventing its unwanted oxidation or participation in side reactions during synthetic transformations. This protection is a key feature that allows for the selective manipulation of the amino and hydroxyl groups.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 85803-43-6 | [4][5] |

| Molecular Formula | C₁₀H₁₅NOS | [4][5] |

| Molecular Weight | 197.30 g/mol | [6] |

| Appearance | White to tan solid/powder | [4] |

| Melting Point | 42-46 °C (lit.) | [5] |

| Optical Rotation | [α]20/D −49°, c = 1.4 in ethanol | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Solubility | Soluble in water. | [3] |

Structural Elucidation and Stereochemistry

The molecular structure of this compound is characterized by a propane backbone with three key functional groups: a primary amine at C2, a primary alcohol at C1, and a benzyl-protected thiol at C3. The stereochemistry at the C2 position is inherited from the parent L-cysteine, conferring an (R)-configuration according to Cahn-Ingold-Prelog priority rules.

Caption: 2D Structure of this compound.

The inherent chirality of this compound is a cornerstone of its utility, making it an indispensable tool in asymmetric synthesis for the preparation of enantiomerically pure pharmaceuticals.[1][2]

Part 2: Synthesis and Methodologies

The most common and direct route to this compound is through the reduction of its corresponding carboxylic acid derivative, S-Benzyl-L-cysteine, or its esters. This approach leverages the readily available and optically pure amino acid as a starting material.[1]

Key Synthetic Transformation: Reduction of the Carboxylic Acid Moiety

The conversion of the carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For amino acids, this requires a reducing agent that is potent enough to reduce the acid functionality without affecting other sensitive groups or causing racemization of the chiral center.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[7][8] However, its high reactivity necessitates the use of anhydrous solvents (e.g., THF, diethyl ether) and careful handling due to its violent reaction with protic solvents like water.[7] For the reduction of amino acids, the acidic proton of the carboxylic acid and the proton on the ammonium group (in its zwitterionic form) will react with LiAlH₄ first in an acid-base reaction, consuming equivalents of the reagent before reduction occurs.

-

Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent than LiAlH₄.[9] It readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions.[9][10] However, its reactivity can be enhanced by the addition of Lewis acids (e.g., CaCl₂, LiCl) or by performing the reaction at elevated temperatures, which can enable the reduction of esters.[10][11] A common strategy involves the in-situ activation of the carboxylic acid.

Experimental Protocol: Synthesis of this compound via CDI Activation and NaBH₄ Reduction

This protocol is based on a general and convenient method for the reduction of α-amino acids to their corresponding 1,2-amino alcohols with retention of optical purity.[12] The carboxylic acid is first activated with 1,1'-carbonyldiimidazole (CDI), followed by reduction with sodium borohydride. This method offers the advantages of short reaction times, an easy work-up, and the use of less hazardous reagents compared to LiAlH₄.[12]

Step 1: Activation of S-Benzyl-L-cysteine with CDI

-

To a solution of S-Benzyl-L-cysteine (1 equivalent) in anhydrous tetrahydrofuran (THF) at room temperature, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for approximately 30 minutes, or until the evolution of CO₂ ceases and the solution becomes homogeneous.

Step 2: Reduction with Sodium Borohydride

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in water.

-

Add the aqueous NaBH₄ solution to the activated amino acid solution in one portion.

-

Stir the reaction mixture for 30 minutes at 0 °C.

Step 3: Work-up and Purification

-

Acidify the reaction mixture to pH ~2 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.

Caption: Major applications of this compound.

Part 4: Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [13]Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [13]For long-term storage, refrigeration (0-8 °C) is recommended to maintain its stability. [4]* Hazards: While specific toxicity data for this compound is limited, it is important to handle it with care. Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides and sulfur oxides. [13]It is incompatible with strong oxidizing agents. [13]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its well-defined stereochemistry, coupled with its trifunctional nature, provides a robust platform for the creation of a wide range of complex and biologically active molecules. The straightforward synthetic access from S-Benzyl-L-cysteine further enhances its appeal to researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will enable scientists and drug development professionals to fully leverage the capabilities of this important chiral synthon.

References

-

Exploring the Potential of Amino Alcohols as Chiral Building Blocks. (2026, January 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

-

Drugs containing chiral γ‐amino alcohol units and methods for... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

85803-43-6 this compound. (n.d.). King-Pharm. Retrieved January 18, 2026, from [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024, April 22). ACS Publications. Retrieved January 18, 2026, from [Link]

-

This compound - CHEMICAL POINT. (n.d.). Chemical Point. Retrieved January 18, 2026, from [Link]

-

S-benzyl-L-cysteine | C10H13NO2S | CID 193613. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

tert-BUTOXYCARBONYL-L-PROLINE. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008, October 16). Bentham Science. Retrieved January 18, 2026, from [Link]

- US2793204A - Process for the synthesis of peptides. (n.d.). Google Patents.

-

19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Why some esters can be reduced by sodium borohydride? (2017, January 17). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 18, 2026, from [Link]

-

S-Benzyl-L-cysteine. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]

-

NaBH4 & LiAlH4 Reductions (IOC 23). (2022, May 21). YouTube. Retrieved January 18, 2026, from [Link]

-

NaBH4 reduction of ester : r/Chempros. (2022, February 8). Reddit. Retrieved January 18, 2026, from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

-

Boc-s-benzyl-l-cysteine, 98%+. (n.d.). Otto Chemie Pvt. Ltd. Retrieved January 18, 2026, from [Link]

-

L-VALINOL. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

- US6765109B1 - Preparation of S-aryl-cysteine and its derivatives. (n.d.). Google Patents.

-

Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. S-Benzyl- L -cysteinol 97 85803-43-6 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. benthamopen.com [benthamopen.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of S-Benzyl-L-cysteinol from L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzyl-L-cysteinol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Its structure, derived from the naturally occurring amino acid L-cysteine, incorporates a protected thiol group, making it a versatile intermediate for introducing the cysteine moiety into larger molecules. This in-depth technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis of this compound from L-cysteine. The described methodology focuses on practical application, detailing the S-benzylation of L-cysteine followed by the selective reduction of the carboxylic acid functionality. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating protocol for researchers in the field.

Introduction

L-cysteine and its derivatives are of significant interest in medicinal chemistry due to the unique reactivity of the thiol group. However, the free thiol can interfere with many synthetic transformations. Therefore, protection of the thiol group is a crucial step in the multi-step synthesis of complex molecules containing cysteine. The benzyl group is a widely used protecting group for the thiol of cysteine due to its stability under various reaction conditions and its relatively straightforward removal when desired.[1] this compound, the alcohol derivative of S-benzyl-L-cysteine, serves as a key chiral intermediate, enabling further modifications at the hydroxyl group. This guide presents a detailed protocol for the synthesis of this compound, commencing with the protection of L-cysteine followed by the reduction of the carboxylic acid.

Synthetic Strategy

The synthesis of this compound from L-cysteine is a two-step process. The first step involves the nucleophilic substitution reaction of the thiol group of L-cysteine with benzyl bromide to form S-benzyl-L-cysteine. The second step is the reduction of the carboxylic acid group of S-benzyl-L-cysteine to a primary alcohol, yielding this compound.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of S-Benzyl-L-cysteine

The S-benzylation of L-cysteine is achieved by reacting it with benzyl bromide in a basic medium. The base deprotonates the thiol group, forming a thiolate anion, which then acts as a nucleophile and attacks the benzylic carbon of benzyl bromide, displacing the bromide ion. A feed-batch process using sodium hydroxide as the base has been shown to be effective, leading to high yields of the desired product.[2]

Experimental Protocol: S-benzylation of L-cysteine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-cysteine in an aqueous solution of sodium hydroxide at a controlled temperature of 5°C.[2]

-

Reagent Addition: Slowly add a solution of benzyl bromide in ethanol to the reaction mixture from the dropping funnel over a period of time, maintaining the temperature at 5°C. The optimal molar ratio of L-cysteine to benzyl bromide is 0.8:1.0.[2]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, adjust the pH of the reaction mixture to the isoelectric point of S-benzyl-L-cysteine to precipitate the product. Filter the precipitate, wash it with cold water, and then with ethanol to remove any unreacted benzyl bromide. Dry the product under vacuum.

Part 2: Synthesis of this compound

The reduction of the carboxylic acid group of S-benzyl-L-cysteine to a primary alcohol can be challenging as common reducing agents like sodium borohydride do not readily reduce carboxylic acids. A more potent and hazardous reducing agent like lithium aluminum hydride (LiAlH4) can be used for the direct reduction of amino acids.[3][4] However, a safer and more convenient approach involves the activation of the carboxylic acid group prior to reduction with sodium borohydride.[5] One effective activation method is the formation of a mixed anhydride using ethyl chloroformate.[5]

Experimental Protocol: Reduction of S-Benzyl-L-cysteine

-

Formation of the Mixed Anhydride:

-

Suspend S-benzyl-L-cysteine in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to -15°C in an ice-salt bath.

-

Add N-methylmorpholine (NMM) to the suspension.

-

Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature at -15°C. Stir the mixture for 15-30 minutes at this temperature to form the mixed anhydride.

-

-

Reduction with Sodium Borohydride:

-

In a separate flask, dissolve sodium borohydride in water.

-

Slowly add the aqueous solution of sodium borohydride to the mixed anhydride solution at -15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Product | Typical Yield (%) | Purity (%) | Key Characterization |

| 1 | S-Benzyl-L-cysteine | ~91[2] | >98 | Melting point, ¹H NMR, ¹³C NMR |

| 2 | This compound | 70-85 | >97 | Melting point, ¹H NMR, ¹³C NMR, Optical Rotation |

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis of this compound from L-cysteine. The two-step process, involving S-benzylation and subsequent reduction of the carboxylic acid, is well-established and offers good yields of the desired product. The presented protocols, along with the rationale behind the experimental choices, are intended to provide researchers and drug development professionals with a practical and scientifically sound approach for obtaining this valuable chiral building block. The use of a mixed anhydride activation for the reduction step offers a safer and more convenient alternative to using hazardous reducing agents like lithium aluminum hydride.

References

-

Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 469-472. Available at: [Link]

-

Olsen, R. K. (1987). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Available at: [Link]

- Google Patents. (2006). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent. FR2881425A1.

-

Bulletin of the Chemical Society of Japan. (1975). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol. 48(10), 2905-2906. Available at: [Link]

-

Organic Syntheses. (2018). SYNTHESIS OF (S)-N-Boc-3-HYDROXY-ISOXAZOLIDINE. 95, 157-171. Available at: [Link]

-

Organic Syntheses. (2022). IN SITU GENERATION OF BORANE-AMMONIA FROM SODIUM BOROHYDRIDE AND AMMONIUM SULFATE FOR THE REDUCTION OF CARBOXYLIC ACIDS. 102, 19-33. Available at: [Link]

-

Studylib. (n.d.). NaBH4 Reduction of Benzil: Lab Experiment Guide. Available at: [Link]

- Google Patents. (2004). Preparation of S-aryl-cysteine and its derivatives. US6765109B1.

-

ResearchGate. (2001). S-Benzyl-L-cysteine. Available at: [Link]

-

Organic Syntheses. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. 63, 136. Available at: [Link]

-

ResearchGate. (2008). Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. Available at: [Link]

-

PubChem. (n.d.). S-benzyl-L-cysteine. National Center for Biotechnology Information. Available at: [Link]

Sources

Foreword: Navigating the Scientific Landscape of S-Benzyl-L-cysteinol

An In-depth Technical Guide to the Biological Mechanisms of S-Benzyl-L-cysteinol

To the dedicated researchers, scientists, and drug development professionals, this guide delves into the multifaceted biological activities of this compound. It is important to note that while this compound is a compound of significant interest, a substantial portion of the detailed mechanistic research has been conducted on its close structural analog, S-Benzyl-L-cysteine. The primary distinction between these two molecules is the terminal functional group: a hydroxyl group in this compound and a carboxylic acid group in S-Benzyl-L-cysteine. This structural variance may influence bioavailability, metabolic fate, and target engagement. Throughout this guide, we will draw upon the robust body of evidence from S-Benzyl-L-cysteine studies to infer and propose the likely mechanisms of action for this compound, while clearly indicating where such extrapolations are made. The shared S-benzyl and L-cysteine core suggests overlapping biological activities, particularly those mediated by the thiol group.

Part 1: Enzyme Inhibition - A Well-Defined Mechanism with Herbicidal Potential

A significant body of research points to the role of S-Benzyl-L-cysteine (SBC) as a potent inhibitor of O-acetylserine(thiol) lyase (OAS-TL) in plants.[1][2] OAS-TL is a critical enzyme in the cysteine synthase complex, responsible for the biosynthesis of L-cysteine, an essential amino acid for protein synthesis and the production of numerous sulfur-containing compounds vital for plant growth and defense.[1]

The inhibitory action of SBC on OAS-TL has been characterized as non-competitive, disrupting the production of L-cysteine.[1] This disruption of the sulfur assimilation pathway leads to a cascade of downstream effects, culminating in oxidative stress and impaired photosynthesis.[1][2] The reduction in L-cysteine levels can compromise the synthesis of proteins and essential antioxidant molecules like glutathione.[1] This, in turn, leads to an accumulation of reactive oxygen species (ROS), causing lipid peroxidation and damage to cellular components.[1][2] The observed decrease in photosynthetic parameters, such as the electron transport rate and the maximum carboxylation rate of Rubisco, is a direct consequence of this cellular damage.[1]

Given the structural similarity, it is highly probable that this compound exerts a similar inhibitory effect on OAS-TL. The core molecular structure responsible for binding to the enzyme is likely retained. This mechanism underscores the potential of this compound and its derivatives as novel herbicides.

Signaling Pathway: Inhibition of OAS-TL and Induction of Oxidative Stress

Caption: Inhibition of OAS-TL by this compound disrupts cysteine synthesis, leading to oxidative stress and reduced plant growth.

Experimental Protocol: In Vitro OAS-TL Inhibition Assay

-

Enzyme Extraction: Homogenize plant tissue (e.g., spinach leaves) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 5 mM dithiothreitol). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM O-acetylserine, 5 mM sodium sulfide, and varying concentrations of this compound (or S-Benzyl-L-cysteine as a positive control).

-

Enzyme Assay: Initiate the reaction by adding the enzyme extract to the reaction mixture. Incubate at 30°C for 15 minutes.

-

Quantification of Cysteine: Stop the reaction by adding an acidic ninhydrin reagent. Heat the mixture at 100°C for 10 minutes to allow for color development. Measure the absorbance at 560 nm. The amount of cysteine produced is determined from a standard curve.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Part 2: Antioxidant and Neuroprotective Mechanisms

S-Benzyl-L-cysteine and its derivatives are recognized for their antioxidant properties.[3][4] This activity is likely attributable to the thiol group of the cysteine moiety, which can directly scavenge free radicals. The neuroprotective effects of the related compound, S-allyl-L-cysteine (SAC), have been studied more extensively, providing a framework for understanding the potential mechanisms of this compound.

SAC has been shown to protect neurons from endoplasmic reticulum (ER) stress-induced neurotoxicity.[5][6][7] ER stress is implicated in a variety of neurodegenerative diseases.[5][6] A key mechanism of SAC's neuroprotective action is the direct suppression of calpain activity.[5][6] Calpains are calcium-dependent proteases that, when over-activated, contribute to neuronal damage. SAC is thought to bind to the Ca2+-binding domain of calpain, thereby inhibiting its activity.[5][6]

Furthermore, L-cysteine itself has been shown to exert neuroprotection through the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[8] L-cysteine can also stimulate the production of hydrogen sulfide (H2S), a gaseous signaling molecule with neuroprotective properties, via the cystathionine-β-synthase (CBS) pathway.[8] H2S, in turn, can activate the CREB-brain-derived neurotrophic factor (BDNF) pathway, promoting neuronal survival and synaptic plasticity.[8]

Given that this compound retains the core cysteine structure, it is plausible that it can engage in similar neuroprotective pathways, either directly or through metabolic conversion that releases the active cysteine moiety.

Signaling Pathway: Neuroprotection via ER Stress Reduction and Pro-Survival Signaling

Caption: this compound may induce apoptosis in cancer cells by altering the Bax/Bcl-2 ratio and inhibiting the PI3K/Akt survival pathway.

Experimental Protocol: Assessment of Apoptosis by Flow Cytometry

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., human bladder cancer cells) in appropriate media. Treat the cells with varying concentrations of this compound for 24-48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Data Interpretation: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Quantitative Data Summary

| Compound | Biological System | Effect | Measurement | Value | Reference |

| S-Benzyl-L-cysteine | Ipomoea grandifolia | Inhibition of Photosynthesis (PNmax) | % Decrease | 24% | [1] |

| S-Benzyl-L-cysteine | Ipomoea grandifolia | Induction of Oxidative Stress (ROS) | % Increase | 55% | [1] |

| S-allyl-L-cysteine | Human Bladder Cancer Cells | Inhibition of Cell Proliferation | IC50 | Varies by cell line | [9] |

| Cyclo-(Leu-S-Bzl-Cys) + 5FU | HCT116 Cancer Cells | Enhanced Anticancer Activity | IC50 of 5FU | Decreased | [10] |

Conclusion and Future Perspectives

This compound is a promising molecule with a range of potential biological activities. Based on the extensive research on its close analog, S-Benzyl-L-cysteine, the primary mechanisms of action likely involve enzyme inhibition, modulation of oxidative stress, and induction of apoptosis. The presence of the terminal hydroxyl group in this compound may alter its polarity and metabolic stability, potentially leading to a unique pharmacokinetic and pharmacodynamic profile.

Future research should focus on directly investigating the biological effects of this compound to confirm the hypothesized mechanisms. Head-to-head comparative studies with S-Benzyl-L-cysteine would be invaluable in elucidating the specific contributions of the hydroxyl versus the carboxylic acid group. Such studies will be crucial for unlocking the full therapeutic potential of this compound in agriculture, neurodegenerative disease, and oncology.

References

-

This compound - Chem-Impex. (URL: [Link])

-

Martarello, D. C., Grizza, L. H. E., Foletto-Felipe, M. de P., Mendonça, A. P. da S., Constantin, R. P., Ferro, A. P., ... & Ferrarese-Filho, O. (2024). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. International Journal of Molecular Sciences, 25(8), 4487. (URL: [Link])

-

(PDF) S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia - ResearchGate. (URL: [Link])

-

L-leucine and its analogue: specific inhibitors for S-benzyl-L-cysteine-p-nitroanilide-hydrolyzing enzyme in Escherichia coli B - PubMed. (URL: [Link])

-

S-Benzyl-L-cysteine - Chem-Impex. (URL: [Link])

-

S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem. (URL: [Link])

-

Natural nanogels crosslinked with S-benzyl-L-cysteine exhibit potent antibacterial activity - PubMed. (URL: [Link])

-

Z-S-benzyl-L-cysteine - Chem-Impex. (URL: [Link])

-

S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed. (URL: [Link])

-

S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release | Request PDF - ResearchGate. (URL: [Link])

-

Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC - NIH. (URL: [Link])

-

Kinetics and mechanism of catalysis by proteolytic enzymes: The kinetics of hydrolysis of derivatives of l-lysine and S-(β-aminoethyl)-l-cysteine(thialysine)by bovine trypsin - PMC - NIH. (URL: [Link])

-

Study of the reaction-crystallization process of S-Benzyl-L-Cysteine | Request PDF - ResearchGate. (URL: [Link])

-

Exploring S-Benzyl-L-Cysteine as an O- acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Ba - Preprints.org. (URL: [Link])

-

Enzyme Kinetics Lectures. (URL: [Link])

-

Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC - NIH. (URL: [Link])

-

S-Benzyl-L-cysteine - ResearchGate. (URL: [Link])

-

Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed. (URL: [Link])

-

Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease (Review) - ScienceOpen. (URL: [Link])

-

The versatile utility of cysteine as a target for cancer treatment - Frontiers. (URL: [Link])

-

Induction of apoptosis by S-allylmercapto-L-cysteine, a biotransformed garlic derivative, on a human gastric cancer cell line - PubMed. (URL: [Link])

-

Cysteine residues in signal transduction and its relevance in pancreatic beta cells - Frontiers. (URL: [Link])

-

Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - Frontiers. (URL: [Link])

-

S-Allyl-L-cysteine attenuates cerebral ischemic injury by scavenging peroxynitrite and inhibiting the activity of extracellular signal-regulated kinase - PubMed. (URL: [Link])

-

Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC - PubMed Central. (URL: [Link])

-

Enzyme kinetics - YouTube. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Frontiers | Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats [frontiersin.org]

- 9. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of S-Benzyl-L-cysteinol

Abstract

S-Benzyl-L-cysteinol, a chiral amino alcohol, represents a critical building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its structural rigidity, defined stereochemistry, and versatile reactivity make it an invaluable precursor for a range of complex molecular targets. This guide provides a comprehensive exploration of the discovery, historical context, and synthetic evolution of this compound. We will delve into the foundational work on thiol protection that enabled its synthesis, provide detailed, field-proven protocols for its preparation, and illuminate its application in the development of life-saving therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chiral synthon.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged class of organic compounds, forming the structural core of numerous natural products and active pharmaceutical ingredients (APIs). The defined spatial arrangement of the amino and hydroxyl functionalities is frequently the cornerstone of their biological activity, facilitating specific, high-affinity interactions with biological targets like enzymes and receptors. This principle of molecular recognition underscores the therapeutic efficacy and safety profile of many drugs.

This compound, with its L-configuration inherited from the natural amino acid cysteine, is a prime example of such a vital chiral building block. The presence of the benzyl-protected thiol group not only imparts stability and prevents unwanted side reactions but also offers a latent site for further chemical modification. Its primary application lies in serving as a versatile intermediate for the synthesis of more complex chiral molecules, where the integrity of its stereocenter is paramount.

Historical Perspective: The Genesis of Thiol Protection

The journey to this compound begins not with the molecule itself, but with the fundamental challenge of handling the reactive thiol group of its parent amino acid, L-cysteine. In the early 20th century, the burgeoning field of peptide chemistry, pioneered by figures like Emil Fischer, faced a significant hurdle: the sulfhydryl group of cysteine readily oxidizes to form disulfide bridges, complicating peptide synthesis and structural elucidation.

A monumental breakthrough came in the 1930s from the laboratory of American biochemist Vincent du Vigneaud. While investigating sulfur-containing compounds like insulin, du Vigneaud developed the S-benzylation technique to protect the thiol group of cysteine. By reacting cysteine with benzyl chloride in a reducing environment (initially using sodium in liquid ammonia), he was able to introduce the stable S-benzyl group. This rendered the thiol inert to the conditions of peptide coupling. Crucially, he also demonstrated that the S-benzyl group could be removed under specific reducing conditions, liberating the free thiol when needed. This pioneering work on a removable protecting group was a cornerstone in the first successful synthesis of a peptide hormone, oxytocin, for which du Vigneaud was awarded the Nobel Prize in Chemistry in 1955.

The introduction of the S-benzyl protecting group for cysteine was a pivotal moment in peptide and protein chemistry. It not only enabled the synthesis of complex peptides but also laid the conceptual groundwork for the development of a wide array of thiol-protecting groups that are now standard in organic synthesis. The resulting compound, S-Benzyl-L-cysteine, became a readily accessible and stable derivative of cysteine, setting the stage for its use as a precursor to this compound.

Synthesis of this compound: From Precursor to Product

The most common and efficient route to this compound involves a two-step process starting from the readily available amino acid, L-cysteine. The first step is the S-benzylation, followed by the reduction of the carboxylic acid moiety.

Step 1: Synthesis of the Precursor, S-Benzyl-L-cysteine

The foundational method for preparing the key precursor involves the direct alkylation of L-cysteine's thiol group with benzyl chloride. This reaction is typically performed under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then readily attacks the benzyl chloride.

Experimental Protocol: Synthesis of this compound via Ester Reduction

This protocol describes a reliable and scalable method for the preparation of this compound from S-Benzyl-L-cysteine methyl ester hydrochloride.

Part A: Synthesis of S-Benzyl-L-cysteine Methyl Ester Hydrochloride

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add S-Benzyl-L-cysteine (10.0 g, 47.3 mmol).

-

Reagent Addition: Add anhydrous methanol (100 mL) to the flask. Cool the resulting suspension to 0 °C in an ice bath.

-

Esterification: Slowly add thionyl chloride (5.4 mL, 71.0 mmol) dropwise to the stirred suspension over 15 minutes. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the Fischer esterification. The excess thionyl chloride also acts as a dehydrating agent, driving the equilibrium towards the ester product.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. The suspension will gradually dissolve to form a clear solution.

-

Workup: Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator. The resulting crude solid is triturated with diethyl ether (3 x 50 mL) to yield S-Benzyl-L-cysteine methyl ester hydrochloride as a white solid. The product is typically used in the next step without further purification.

Part B: Reduction to this compound

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude S-Benzyl-L-cysteine methyl ester hydrochloride (approx. 47.3 mmol) in ethanol (200 mL). Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (7.16 g, 189.2 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C. Causality: Sodium borohydride serves as the hydride source. Using a significant excess ensures the complete reduction of the ester. Ethanol is a suitable protic solvent that facilitates the reaction and the subsequent workup.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl (aq) at 0 °C until the effervescence ceases and the pH is acidic (~pH 2).

-

Extraction: Concentrate the mixture in vacuo to remove most of the ethanol. Add water (100 mL) and adjust the pH to ~10 with 2 M NaOH (aq). Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white crystalline solid.

Data Presentation

Table 1: Synthesis Parameters and Expected Results

| Parameter | Value/Range | Rationale |

| Esterification | ||

| Starting Material | S-Benzyl-L-cysteine | Readily available, stable precursor |

| Reagent | Thionyl Chloride in Methanol | Efficient in situ generation of HCl catalyst |

| Temperature | Reflux | Accelerates reaction rate to completion |

| Yield | >95% (crude) | Typically a high-yielding reaction |

| Reduction | ||

| Starting Material | S-Benzyl-L-cysteine Methyl Ester | Activated form for hydride reduction |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Safer and easier to handle than LiAlH₄ |

| Solvent | Ethanol | Good solvent for substrate and reagent |

| Temperature | 0 °C to Room Temperature | Controls initial reactivity, then allows completion |

| Yield (Purified) | 80-90% | High-yielding reduction |

Table 2: Characterization Data for this compound

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 53-55 °C |

| Optical Rotation [α]D | -25.0° (c 1, CHCl₃) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.38-7.25 (m, 5H, Ar-H), 3.75 (s, 2H, Ph-CH₂-S), 3.65 (dd, 1H), 3.50 (dd, 1H), 3.10-3.00 (m, 1H), 2.60 (dd, 1H), 2.45 (dd, 1H), 2.10 (br s, 2H, NH₂, OH) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 137.9, 129.0, 128.6, 127.2, 65.4, 54.1, 36.8, 36.5 |

| IR (KBr, cm⁻¹) | 3350 (O-H, N-H), 3060, 3030 (Ar C-H), 2920, 2870 (Aliphatic C-H), 1495, 1450 (Ar C=C) |

| Mass Spec (ESI+) m/z | 198.09 [M+H]⁺ |

Application in Drug Development: A Chiral Precursor for HIV Protease Inhibitors

The true value of this compound is realized in its application as a chiral building block for complex, high-value molecules. A prominent example is its use in the synthesis of HIV protease inhibitors. These drugs are a critical component of highly active antiretroviral therapy (HAART) and work by blocking the viral protease enzyme, which is essential for the maturation of new, infectious virus particles.

Many potent HIV protease inhibitors, including the FDA-approved drug Darunavir , feature a core structure derived from a chiral amino alcohol. While the synthesis of Darunavir itself often employs a different chiral epoxide starting material, the underlying synthetic strategy highlights the importance of precursors like this compound. S-Benzyl-L-cysteine derivatives have been instrumental in the development of related pseudopeptide inhibitors.

The synthesis of these inhibitors often involves the conversion of the amino alcohol into a chiral epoxide or azido-alcohol, which then serves as a key intermediate for coupling with other fragments of the target molecule.

This workflow demonstrates the strategic value of this compound. By providing a pre-formed, stereochemically defined core, it significantly simplifies the synthesis of complex chiral drugs, reducing the number of steps required to establish the correct stereochemistry and improving overall efficiency.

Conclusion

From its conceptual origins in the pioneering work of Vincent du Vigneaud on thiol protection to its modern application as a sophisticated chiral building block, this compound embodies the evolution of synthetic organic chemistry. The development of reliable and scalable synthetic protocols has made this valuable intermediate readily accessible to researchers in academia and industry. Its role in the synthesis of complex pharmaceuticals, particularly in the fight against HIV, highlights the profound impact that fundamental discoveries in reaction methodology and protecting group strategy can have on human health. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral synthons like this compound is set to increase, ensuring its continued relevance in the field of drug discovery and development.

References

-

du Vigneaud, V., Audrieth, L. F., & Loring, H. S. (1930). The Reduction of Cystine in Liquid Ammonia by Metallic Sodium. Journal of the American Chemical Society, 52(11), 4500-4504. [Link]

-

The Nobel Prize in Chemistry 1955. (n.d.). NobelPrize.org. [Link]

-

Ghosh, A. K., & Fidanze, S. (2000). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 7(8), 775-793. [Link]

-

Costante, R., et al. (2015). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Current Bioactive Compounds, 9(3), 1-16. [Link]

-

Karrer, P., & Kehl, W. (1930). Reduktion von α-Aminosäure-estern zu Amino-alkoholen. Helvetica Chimica Acta, 13(1), 50-52. [Link]

- U.S. Patent No. 6,765,109 B1. (2004).

-

Ghosh, A. K., et al. (2016). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 81(17), 7814-7822. [Link]

-

Koczara, K., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 26(16), 4983. [Link]

-

Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag. [Link]

An In-depth Technical Guide to the Synthesis and Derivatization of S-Benzyl-L-cysteinol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzyl-L-cysteinol is a pivotal chiral building block in medicinal chemistry and organic synthesis. Derived from the naturally occurring amino acid L-cysteine, it provides a versatile scaffold for constructing complex molecules with significant therapeutic potential. The strategic protection of the thiol group by a benzyl moiety and the reduction of the carboxylic acid to a primary alcohol render the molecule amenable to a wide array of chemical transformations. This guide offers an in-depth exploration of the synthesis of this compound from L-cysteine, detailing the underlying reaction mechanisms, critical process parameters, and purification strategies. Furthermore, it elucidates common derivatization pathways, including N-acylation and oxidation of the sulfide bridge, which are instrumental in the development of novel therapeutic agents. This document is intended to serve as a comprehensive technical resource, blending established protocols with the causal reasoning essential for experimental success and innovation.

Introduction: The Significance of this compound

L-cysteine is a unique proteinogenic amino acid characterized by its nucleophilic thiol (-SH) group. This functional group is central to its role in protein structure (disulfide bonds) and redox biology.[][2] However, the high reactivity of the thiol group presents a challenge in chemical synthesis, necessitating the use of protecting groups to achieve selective transformations.[2][3] The S-benzyl group is a robust and widely used protecting group for cysteine, offering stability across a range of reaction conditions.[3]

The conversion of S-Benzyl-L-cysteine to this compound via the reduction of its carboxylic acid creates a bifunctional chiral molecule with three key modification points: the amino group, the hydroxyl group, and the sulfur atom. This trifecta of reactivity makes this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals, including enzyme inhibitors and peptidomimetics.[4][5] For instance, derivatives of S-aryl-L-cysteine have been investigated for their potential in treating viral infections like HIV.[4]

This guide will systematically detail the synthetic journey from L-cysteine to this compound and its subsequent derivatization, providing both theoretical understanding and practical, field-tested protocols.

Core Synthesis of this compound

The synthesis of this compound is a well-established, two-step process starting from L-cysteine. The overall workflow involves the protection of the thiol group followed by the reduction of the carboxylic acid.

Caption: High-level workflow for the synthesis of this compound.

Step 1: S-Benzylation of L-Cysteine

The first step is the S-alkylation of the thiol group of L-cysteine with benzyl chloride.[2] This reaction proceeds via an S_N2 mechanism.

Mechanism and Rationale: The reaction is typically carried out in an aqueous basic medium, such as a sodium hydroxide solution.[6] The base serves to deprotonate the thiol group (pKa ~8.3) to form the more nucleophilic thiolate anion. This thiolate then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion.

It is critical to control the reaction conditions, particularly the temperature. Maintaining a low temperature (e.g., 5°C) is crucial to minimize potential side reactions, such as racemization of the chiral center.[6] The use of a feed-batch process, where the benzyl chloride is added gradually, can also improve the yield and quality of the product by maintaining a low concentration of the alkylating agent, thus preventing over-alkylation or other side reactions.[6]

Caption: Simplified S_N2 mechanism for S-benzylation of L-cysteine.

Experimental Protocol: Synthesis of S-Benzyl-L-cysteine

-

Preparation: Dissolve L-cysteine in a 2 M solution of sodium hydroxide in a jacketed reaction vessel, maintaining the temperature at 5°C with constant stirring.

-

Reagent Addition: Slowly add a solution of benzyl chloride in ethanol dropwise to the reaction mixture over a period of 1-2 hours. An optimized molar ratio of cysteine to benzyl chloride is approximately 0.8:1.0.[6]

-

Reaction: Allow the reaction to proceed at 5°C for an additional 2-3 hours after the addition is complete.

-

Precipitation: Acidify the reaction mixture to a pH of approximately 5-6 with glacial acetic acid. The product, S-Benzyl-L-cysteine, will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then with ethanol to remove unreacted starting materials and byproducts. Dry the product under vacuum. A yield of around 91% can be expected under optimal conditions.[6]

Step 2: Reduction of S-Benzyl-L-cysteine to this compound

The second step involves the reduction of the carboxylic acid functional group to a primary alcohol.

Reagent Selection and Rationale: This transformation requires a powerful reducing agent, as carboxylic acids are relatively unreactive towards reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent reaction of LiAlH₄ with water.

Experimental Protocol: Synthesis of this compound

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: Cool the suspension to 0°C in an ice bath. Slowly add a solution of S-Benzyl-L-cysteine in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.

-

Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water, followed by a 15% NaOH solution, and then more water to quench the excess LiAlH₄. This procedure, known as the Fieser work-up, is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Isolation and Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization.

Synthesis of this compound Derivatives

The synthesized this compound is a versatile platform for creating a library of derivatives through modifications at its nitrogen, oxygen, or sulfur centers.

N-Acylation

The primary amine of this compound can be readily acylated to form amides. N-Acetyl-S-benzyl-L-cysteine, also known as benzylmercapturic acid, is a well-known example of this type of derivative.[7]

General Protocol for N-Acylation:

-

Dissolve this compound in a suitable solvent like dichloromethane (DCM) or THF.

-

Add a base, such as triethylamine or pyridine, to act as a proton scavenger.

-

Cool the solution to 0°C and add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up to remove the base and any water-soluble byproducts, followed by drying and evaporation of the organic solvent. Purify the product by chromatography or crystallization.

Oxidation of the Sulfide

The benzyl sulfide moiety can be oxidized to form the corresponding sulfoxide or sulfone. These oxidized derivatives often exhibit different biological properties compared to the parent sulfide. For instance, the sulfoxides of S-alkyl-L-cysteine derivatives are known to have cholesterol-lowering effects.[5]

General Protocol for Oxidation to Sulfoxide:

-

Dissolve this compound or its N-acylated derivative in a solvent like methanol or DCM.

-

Cool the solution to 0°C.

-

Add one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

-

Monitor the reaction by TLC. Upon completion, quench any excess oxidizing agent and purify the product. Using two or more equivalents of the oxidizing agent will typically lead to the formation of the sulfone.

Characterization and Data

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Data |

| S-Benzyl-L-cysteine | C₁₀H₁₃NO₂S | 211.28[8] | ¹H NMR: Characteristic peaks for aromatic protons, benzylic protons (-S-CH₂-), and the amino acid backbone. IR (KBr, cm⁻¹): Broad O-H stretch (acid), N-H stretch (amine), C=O stretch (acid). MS (ESI+): [M+H]⁺ at m/z 212. |

| This compound | C₁₀H₁₅NOS | 197.30 | ¹H NMR: Disappearance of the carboxylic acid proton and appearance of a broad singlet for the hydroxyl proton. Upfield shift of the α-proton. IR (KBr, cm⁻¹): Broad O-H stretch (alcohol), N-H stretch (amine). No C=O stretch. MS (ESI+): [M+H]⁺ at m/z 198. |

| N-Acetyl-S-benzyl-L-cysteine | C₁₂H₁₅NO₃S | 253.32[7] | ¹H NMR: Appearance of a singlet around 2.0 ppm corresponding to the acetyl methyl group. MS (ESI+): [M+H]⁺ at m/z 254. |

Applications in Drug Discovery

The benzyl protecting group in these structures is particularly stable, which can be an advantage in certain synthetic strategies but a challenge in others, especially in the context of Fmoc solid-phase peptide synthesis where harsh cleavage conditions like hydrogen fluoride (HF) are required for its removal.[3] Despite this, S-benzyl-cysteine and its derivatives are fundamental building blocks.[] They are incorporated into peptide chains to create molecules with enhanced stability and functionality, which are valuable in drug development and as research tools in biochemistry.[]

For example, S-Benzyl-L-cysteine itself has been studied as an inhibitor of the enzyme O-acetylserine(thiol)lyase (OAS-TL), which is involved in the biosynthesis of L-cysteine in plants.[9][10] This has led to investigations into its potential as a novel herbicide.[9]

Conclusion

The synthesis of this compound from L-cysteine is a robust and efficient process that provides a versatile chiral intermediate for chemical and pharmaceutical research. The two-step procedure, involving S-benzylation and subsequent reduction, is well-documented and can be performed at scale. The resulting molecule, with its multiple functional handles, opens the door to a vast chemical space of derivatives through N-acylation, O-alkylation/acylation, and S-oxidation. A thorough understanding of the reaction mechanisms and careful control of experimental parameters are paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a foundational resource for scientists engaged in the synthesis and application of these valuable compounds.

References

-

Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. (2025). Request PDF. Retrieved from [Link]

-

S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. (n.d.). MDPI. Retrieved from [Link]

- Preparation of S-aryl-cysteine and its derivatives. (n.d.). Google Patents.

-

Exploring S-Benzyl-L-Cysteine as an O- acetylserine(thiol) Ly-Ase Inhibitor: Effects on Growth, Photosynthesis, and Oxidative Ba. (2024). Preprints.org. Retrieved from [Link]

- Process for the synthesis of peptides. (n.d.). Google Patents.

-

The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. (2017). PubMed. Retrieved from [Link]

-

S-Benzyl-L-cysteine. (2001). ResearchGate. Retrieved from [Link]

- Process for producing L-cysteine or its derivatives. (n.d.). Google Patents.

-

S-benzyl-L-cysteine. (n.d.). PubChem. Retrieved from [Link]

-

Reduction of benzyl sulphonyl (sulphone) intermediates to sulphinic acids. Synthesis of hypotaurine, and of L-cysteine and L-homocysteine sulphinic acids. (1967). Journal of the Chemical Society C. Retrieved from [Link]

-

N-Acetyl-S-benzyl-L-cysteine (HMDB0255061). (2021). Human Metabolome Database. Retrieved from [Link]

-

Benzylmercapturic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 2. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]

- 5. US3974031A - Process for producing L-cysteine or its derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzylmercapturic acid | C12H15NO3S | CID 107816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

An In-Depth Technical Guide to the Solubility and Stability of S-Benzyl-L-cysteinol

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

For researchers, scientists, and professionals in drug development, the journey from a promising molecule to a viable therapeutic is paved with rigorous characterization. Among the most fundamental of these properties are solubility and stability. These are not mere data points; they are the bedrock upon which formulation, dosage, bioavailability, and shelf-life are built. S-Benzyl-L-cysteinol, a cysteine derivative of interest, is no exception. Its unique structure, featuring a primary alcohol, a primary amine, a chiral center, and a thioether linkage, presents a distinct profile that demands thorough investigation.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. Eschewing a rigid template, we delve into the core principles governing its behavior in various solvents and under common stress conditions. This document is designed to be a practical and authoritative resource, grounding its recommendations in established scientific principles and providing field-proven methodologies for empirical validation.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is paramount before exploring its behavior in solution.

| Property | Value |

| Chemical Name | (2R)-2-amino-3-(benzylthio)propan-1-ol |

| Molecular Formula | C₁₀H₁₅NOS |

| Molecular Weight | 197.30 g/mol |

| Structure |  |

| CAS Number | 5733-79-9 |

| Appearance | White to off-white crystalline powder (typical) |

The structure reveals key functional groups that dictate its properties:

-

Polar Groups: The primary amine (-NH₂) and primary alcohol (-OH) groups can act as both hydrogen bond donors and acceptors. This imparts a degree of hydrophilicity.

-

Non-Polar Groups: The benzyl group (C₆H₅CH₂-) provides significant hydrophobic character.

-

Thioether Linkage (-S-): This group is relatively non-polar but is susceptible to oxidation.

The Solubility Profile: A Balance of Polarity

The solubility of this compound is a direct consequence of the interplay between its polar and non-polar moieties. While extensive, peer-reviewed quantitative solubility data is not widely published, we can predict its behavior based on chemical principles and infer from related structures like S-Benzyl-L-cysteine and L-cysteine.[1]

The molecule's amphiphilic nature suggests it will exhibit nuanced solubility across a range of solvents. The amino and alcohol groups will drive solubility in polar protic solvents, while the benzyl group will contribute to solubility in solvents of lower polarity.

Predicted Solubility in Common Solvents

The following table provides a predicted qualitative solubility profile. These predictions are based on chemical structure analysis and should be empirically verified.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Sparingly Soluble | The hydrophobic benzyl group counteracts the hydrophilic -OH and -NH₂ groups. Solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the amine group. |

| Methanol, Ethanol | Soluble | The alkyl nature and hydrogen-bonding capability of short-chain alcohols effectively solvate both the polar and non-polar parts of the molecule. Ethanol is noted as a solvent in its synthesis.[2] | |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to dissolve a wide range of compounds. |

| Acetonitrile | Sparingly Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or water, limiting its ability to solvate the -OH and -NH₂ groups effectively. | |

| Moderately Polar | Ethyl Acetate | Slightly Soluble | Offers a balance of polarity that can interact favorably with the benzyl group, but less so with the highly polar amine and alcohol. Recrystallization of similar compounds often uses EtOAc/hexane mixtures.[3] |

| Non-Polar | Toluene, Hexanes | Insoluble | These solvents lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions, making them poor solvents for the polar functional groups of the molecule.[3] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing the most reliable and thermodynamically relevant data.[4]

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.

-

Extended Equilibration: A 24-48 hour agitation period is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times may only yield kinetically determined, and potentially misleading, solubility values.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for data reproducibility and relevance.

-

Phase Separation: Centrifugation or filtration is essential to remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.

-

Validated Analytical Method: A specific and validated quantification method, such as HPLC-UV, is required for accurate measurement of the solute concentration in the supernatant.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of the test solvent (e.g., 2-5 mL) in a sealed glass vial. Ensure enough solid is present that it remains visible throughout the experiment.

-

Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled chamber (e.g., 25 °C). Agitate for a minimum of 24 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material compatible with the solvent) to remove any remaining solid.

-

Sample Preparation: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method (details in Section 4) to determine the concentration.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by correcting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

The Stability Profile: Understanding Degradation

Stability testing is crucial for defining storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy or safety. Forced degradation (or stress testing) is an essential part of this process, designed to accelerate degradation to predict long-term stability and to develop stability-indicating analytical methods.[5][6]

The thioether sulfur atom in this compound is the most likely site of chemical degradation under oxidative conditions. Cysteine itself is known to be more stable in acidic solutions and susceptible to oxidation in neutral or alkaline media.[1] While the S-benzyl group prevents the disulfide dimerization seen with free cysteine, the sulfur remains nucleophilic and can be oxidized.

Potential Degradation Pathways

The primary anticipated degradation pathway is the sequential oxidation of the thioether.

-

Oxidation to Sulfoxide: The thioether can be oxidized to form the corresponding sulfoxide, this compound sulfoxide. This introduces a new chiral center at the sulfur atom, potentially forming two diastereomers.

-

Oxidation to Sulfone: Further oxidation of the sulfoxide yields the sulfone, this compound sulfone.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A(R2) guidelines to evaluate the intrinsic stability of the molecule.[5] The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the sample.[7]

Causality Behind Stress Conditions:

-

Acid/Base Hydrolysis: Evaluates susceptibility to degradation in low and high pH environments, which can be encountered during formulation or in vivo.

-

Oxidation: Directly probes the stability of the thioether, the most likely labile functional group. Hydrogen peroxide is a common and effective oxidizing agent for this purpose.

-

Thermal: Assesses the impact of heat, simulating potential excursions during shipping or storage.

-

Photolytic: Evaluates sensitivity to light, which is critical for determining packaging requirements. A control sample wrapped in foil is essential to distinguish light-induced degradation from thermal degradation.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

-

Oxidative: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Thermal: Use the stock solution as is.

-

-

Incubation:

-

Place the Acid, Base, and Thermal vials in a controlled oven at 60 °C.

-

Keep the Oxidative vial at room temperature due to the typically rapid nature of the reaction.

-

For photostability, place a separate vial of the stock solution in a photostability chamber (ICH Q1B). Wrap a control vial in aluminum foil and place it alongside the exposed sample.

-

-

Time Points: Sample from each condition at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.

-

Quenching:

-

For Acid samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

For Base samples, neutralize with an equivalent amount of 0.1 M HCl.

-

For other samples, dilute directly with the mobile phase.

-

-

Analysis: Analyze all samples (stressed, control, and a t=0 sample) using a developed stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). Peak purity analysis of the parent peak is essential to confirm the method's ability to resolve it from degradants.

Analytical Methodologies for Quantification

A robust, validated analytical method is the cornerstone of both solubility and stability studies. For this compound, its benzyl group contains a chromophore, making it well-suited for High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Proposed Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential components.

Rationale for Method Parameters:

-

Column: A C18 column is a versatile, reversed-phase column that is effective for separating moderately polar compounds.

-

Mobile Phase: A gradient of a weak acid (formic or acetic acid) in water and an organic modifier (acetonitrile or methanol) provides good peak shape for the amine-containing analyte and allows for the elution of both the parent compound and potentially more or less polar degradation products. The acid suppresses the ionization of residual silanols on the column and protonates the analyte, leading to sharper peaks.

-

Detection: UV detection at ~254 nm is chosen as it corresponds to the absorbance of the benzyl group, providing good sensitivity. A Photo-Diode Array (PDA) detector is superior as it can assess peak purity across the entire UV spectrum.

Example Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm (or PDA 200-400 nm)

This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness before use in formal studies.

Conclusion and Recommendations

This compound is a molecule whose solubility and stability are governed by a delicate balance of hydrophilic and hydrophobic functional groups. While it is predicted to be soluble in polar organic solvents like methanol and DMSO, its aqueous solubility is likely limited and pH-dependent. The primary chemical instability is anticipated to be the oxidation of the thioether to a sulfoxide and subsequently a sulfone.

For any drug development program involving this compound, the following are strongly recommended:

-

Empirical Verification: The predicted solubility profile must be confirmed experimentally using the shake-flask method outlined herein.

-

Comprehensive Stability Study: A full forced degradation study should be performed to definitively identify degradation pathways and establish a validated, stability-indicating analytical method.

-

pH-Solubility Profile: A detailed study of solubility as a function of pH is critical for developing aqueous formulations and understanding potential in vivo behavior.

-

Solid-State Characterization: Polymorphism and the solid-state properties of the crystalline material should be investigated as they can significantly impact both dissolution rate and chemical stability.

By adhering to these scientifically grounded principles and methodologies, researchers can build a robust data package for this compound, mitigating risks and paving the way for successful formulation and development.

References

- Google Patents. (n.d.). Preparation of S-aryl-cysteine and its derivatives (US6765109B1).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193613, S-benzyl-L-cysteine. Retrieved from [Link]

-

ResearchGate. (2009). Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. Retrieved from [Link]

-

MDPI. (2023). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Retrieved from [Link]

-

ResearchGate. (2001). S-Benzyl-L-cysteine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5862, L-cysteine. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). Polypeptides. Part XV. The synthesis and oxidation of some L-cysteinylpolyglycyl-L-cysteines. Retrieved from [Link]

-

LinkedIn. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-